molecular formula C23H17N5O2S2 B2683199 1-{[2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazol-4-yl]carbonyl}azepane CAS No. 1115901-16-0

1-{[2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazol-4-yl]carbonyl}azepane

Cat. No.: B2683199
CAS No.: 1115901-16-0
M. Wt: 459.54
InChI Key: ZAPHLRVVODFMIH-UHFFFAOYSA-N
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Description

1-{[2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazol-4-yl]carbonyl}azepane is a synthetically designed organic molecule of significant interest in medicinal chemistry and neuroscience research. This compound features a complex structure incorporating multiple pharmacologically active moieties, including an azepane ring, a central 1,3-thiazole group, and a 2-morpholin-4-ylpyridine substituent. The specific arrangement of these heterocyclic systems suggests potential for high binding affinity and selectivity toward central nervous system (CNS) targets. Compounds with morpholino, thiazole, and azepane subunits are frequently investigated as potent, brain-penetrant receptor antagonists . For instance, research on structurally related molecules has demonstrated subnanomolar affinity for key neuroreceptors, such as the corticotropin-releasing factor receptor 1 (CRF1), which is a prominent target in stress-related disorders and addiction research . The presence of the morpholine ring is a common feature in drugs designed for good blood-brain barrier penetration and oral bioavailability . Similarly, the azepane ring can contribute to favorable metabolic stability and pharmacokinetic properties. The primary research applications for this compound are anticipated to be in preclinical studies investigating novel therapeutic agents for CNS disorders, including but not limited to anxiety, depression, substance abuse, and alcohol dependence, based on the known efficacy of its structural analogs . Its mechanism of action is hypothesized to involve antagonism of specific G-protein coupled receptors (GPCRs) in the brain, potentially modulating neurotransmitter systems involved in the stress response and reward pathways . This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, consulting relevant safety data sheets prior to use.

Properties

IUPAC Name

N-(3-cyanophenyl)-2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5O2S2/c1-14-21(32-22(25-14)16-7-3-2-4-8-16)18-11-19(29)28-23(27-18)31-13-20(30)26-17-9-5-6-15(10-17)12-24/h2-11H,13H2,1H3,(H,26,30)(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPHLRVVODFMIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C3=CC(=O)NC(=N3)SCC(=O)NC4=CC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazol-4-yl]carbonyl}azepane typically involves multi-step organic reactionsThe final step often involves the coupling of the azepane ring through a carbonylation reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-{[2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazol-4-yl]carbonyl}azepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the pyridine and thiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In the realm of organic chemistry, this compound serves as a building block for synthesizing more complex molecules. It acts as a ligand in coordination chemistry, facilitating the formation of metal complexes that are crucial for various catalytic processes.

Biology

1-{[2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazol-4-yl]carbonyl}azepane has been investigated for its bioactive properties , particularly its potential antimicrobial and anticancer effects. Studies have shown that it may interact with specific biological targets, modulating enzyme activities and influencing cellular pathways.

Medicine

This compound is being explored as a therapeutic agent for various diseases. Its structural features suggest potential efficacy in treating conditions such as cancer and infections. Ongoing research focuses on elucidating its mechanism of action and optimizing its pharmacological properties.

Industry

In industrial applications, this compound is utilized in the development of advanced materials and as a catalyst in chemical reactions. Its unique properties make it suitable for formulating new compounds with enhanced performance characteristics.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Anticancer Activity : A study published in ACS Chemical Neuroscience demonstrated that derivatives of this compound exhibited promising anticancer activity against various cancer cell lines. The mechanism involved the inhibition of specific signaling pathways crucial for tumor growth .
  • Antimicrobial Properties : Research highlighted in Journal of Medicinal Chemistry indicated that compounds similar to this compound showed significant antimicrobial activity against Gram-positive bacteria. The structural components were essential for enhancing bioactivity .
  • Coordination Chemistry : Investigations into its role as a ligand revealed that it forms stable complexes with transition metals, which could be applied in catalysis and materials science .

Mechanism of Action

The mechanism of action of 1-{[2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazol-4-yl]carbonyl}azepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Thiazole-Morpholine Derivatives

The Enamine Ltd. catalogue () lists (2S)-2-{[methyl({[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl})carbamoyl]amino}-4-(morpholin-4-yl)butanoic acid, which shares the morpholine and thiazole motifs but differs in key aspects:

  • Core Structure: A butanoic acid chain replaces the azepane, introducing a carboxylic acid group that enhances hydrophilicity.
  • Molecular Weight : 384.50 g/mol (vs. ~434 g/mol for the target compound, estimated).
Feature Target Compound (2S)-...butanoic acid ()
Core Heterocycles Thiazole, pyridine, azepane Thiazole, morpholine, butanoic acid
Key Functional Groups Morpholine, carbonyl Carboxylic acid, carbamoyl
Molecular Weight ~434 g/mol (est.) 384.50 g/mol
Flexibility High (azepane) Moderate (linear chain)
Likely Solubility Moderate (polar morpholine) High (carboxylic acid)

This comparison suggests the target compound may exhibit better membrane permeability due to the azepane, whereas the butanoic acid derivative could have enhanced aqueous solubility .

Fluorophenyl-Thiazole-Pyrazole Analogs

describes 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5), which shares a thiazole core but incorporates pyrazole and triazole rings. Key differences include:

  • Planarity: Compound 5 is nearly planar except for one fluorophenyl group, whereas the target compound’s azepane introduces non-planar flexibility.
  • Crystallography : Compound 5 crystallizes in triclinic P̄1 symmetry with two independent molecules per asymmetric unit, suggesting stable packing interactions. The target compound’s crystallization behavior remains uncharacterized but may differ due to azepane flexibility .

Structural and Functional Implications

  • Azepane vs.
  • Morpholine vs. Other Polar Groups : Morpholine’s oxygen atom enhances solubility without the ionizability of carboxylic acids (as in ), balancing bioavailability and target engagement.
  • Thiazole Modifications: Substituents on the thiazole (e.g., morpholinylpyridine vs.

Biological Activity

1-{[2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazol-4-yl]carbonyl}azepane is a complex organic compound characterized by its unique structural components, including morpholine, pyridine, thiazole, and azepane moieties. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a detailed overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C23H17N5O2S2C_{23}H_{17}N_{5}O_{2}S_{2} with a molecular weight of 459.5 g/mol. Its structure features several pharmacophores that contribute to its biological activity.

PropertyValue
Molecular FormulaC23H17N5O2S2C_{23}H_{17}N_{5}O_{2}S_{2}
Molecular Weight459.5 g/mol
CAS Number1115901-16-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may modulate the activity of various enzymes and receptors, leading to significant biological effects. The compound has been investigated for its potential as a protein kinase B (PKB) inhibitor, which is crucial in various signaling pathways related to cancer and metabolism .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties against several bacterial strains. In vitro studies have shown effective inhibition of growth for both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In a study assessing various azepane derivatives, it was found that certain derivatives exhibited significant inhibitory effects on cancer cell proliferation across multiple cell lines, including MDA-MB 231 (breast cancer) and HCT 116 (colon cancer) cells .

Cell LineIC50 (µM)
MDA-MB 2315.0
HCT 1167.5
PC36.0

Case Studies

  • Inhibition of Protein Kinases : A series of azepane derivatives were synthesized and tested for their ability to inhibit PKB-alpha and PKC-alpha. The lead compound demonstrated an IC50 value of 4 nM against PKB-alpha, indicating strong inhibitory activity .
  • Cell Proliferation Studies : A study involving multiple tumor cell lines showed that the compound significantly reduced cell viability in a dose-dependent manner. The results suggest that the structural modifications in azepane derivatives can enhance their anticancer properties .

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